molecular formula C10H9FO3 B1399288 3-Oxo-4-(2-fluorophenyl)butanoic acid CAS No. 1987320-56-8

3-Oxo-4-(2-fluorophenyl)butanoic acid

Cat. No.: B1399288
CAS No.: 1987320-56-8
M. Wt: 196.17 g/mol
InChI Key: DHFRGCJSLOWUTM-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It belongs to the class of carboxylic acids and is characterized by the presence of a fluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-Oxo-4-(2-fluorophenyl)butanoic acid involves the reaction of 2-fluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2-fluorophenyl)-3-oxobutanoate, which is then hydrolyzed using a sodium hydroxide solution followed by acidification with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and product purity. The use of safe and environmentally friendly solvents and reagents is also emphasized to minimize the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-Oxo-4-(2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-3-oxobutanoic acid
  • 4-(4-Fluorophenyl)-3-oxobutanoic acid
  • 2-Fluoro-β-oxo-benzenebutanoic acid

Uniqueness

3-Oxo-4-(2-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature influences its reactivity, stability, and interaction with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRGCJSLOWUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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